4-Acetamidobenzenesulfonamide

Descripción

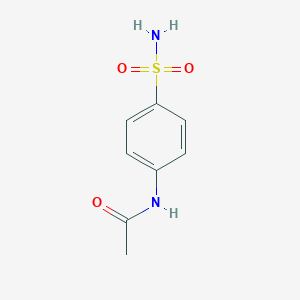

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFBDHYTMYVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041529 | |

| Record name | 4'-Sulfamylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-61-9 | |

| Record name | Acetylsulfanilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Acetylsulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Sulfamylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-sulphamoylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-ACETYLSULFANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340484WZ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Acetamidobenzenesulfonamide chemical properties and structure

An In-depth Technical Guide to 4-Acetamidobenzenesulfonamide

Introduction

This compound, also known as N-acetylsulfanilamide, is an organic compound with significant relevance in medicinal chemistry and pharmaceutical development.[1][2] It belongs to the benzenesulfonamides class of organic compounds, characterized by a sulfonamide group S-linked to a benzene (B151609) ring.[3] This molecule serves as a key intermediate in the synthesis of sulfa drugs, which were among the first effective antimicrobial agents.[4][5] It is also known as a metabolite of the herbicide asulam (B1667650) and the antibiotic sulfanilamide.[6] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a white to light beige crystalline powder.[1][7] Its structure consists of a central benzene ring substituted with an acetamido group and a sulfonamide group at the para positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₃S | [1][7] |

| Molecular Weight | 214.24 g/mol | [2] |

| Appearance | White to light beige crystalline powder | [1][7][8] |

| Melting Point | 214-217 °C | [7][8][9] |

| Boiling Point | 418.91 °C (at 101,325 Pa) | [7][8][9] |

| Density | ~1.38-1.41 g/cm³ | [8][10] |

| Water Solubility | Slightly soluble | [1][8][9] |

| Solubility in Organic Solvents | Soluble in DMSO (~30 mg/mL) and Dimethylformamide (~30 mg/mL); Slightly soluble in Methanol (B129727). | [6][8][9][11] |

| pKa (Strongest Acidic) | 4.84 | [3] |

| pKa (Predicted) | 9.88 ± 0.12 | [1][8][9] |

| LogP | -0.04 | [8][12] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

| Rotatable Bond Count | 2 | [1][3] |

| Polar Surface Area | 92.75 - 97.6 Ų | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Value | Source(s) |

| UV/Vis (λmax) | 261 nm | [6][11] |

| ¹H NMR | Spectra available in public databases. | [13][14] |

| ¹³C NMR | Spectra available in public databases. | [13][14] |

| IR Spectra | Spectra available in public databases. | [2] |

| Mass Spectrometry | Spectra available in public databases. | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with aqueous ammonia (B1221849).[7][8][15][16]

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: Cautiously mix 4-acetamidobenzenesulfonyl chloride with concentrated aqueous ammonia (e.g., 39 g of the chloride with 120 mL of ammonia solution, d=0.880).[15] This reaction is vigorous and exothermic.

-

Formation of Paste: Stir the mixture until a smooth, thin paste is formed.[15]

-

Heating: Heat the paste at 70°C for 30 minutes with occasional stirring.[15]

-

Neutralization: After heating, allow the mixture to cool. Neutralize it with a dilute sulfuric acid solution.[15]

-

Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water until the filtrate is neutral.[16]

-

Drying: Dry the product, for instance, by air drying on the filter funnel.[16] The crude product is often pure enough for subsequent syntheses.[15]

-

Purification (Optional): For a highly pure product, recrystallize the compound from hot water. This process yields colorless crystals.[15]

Spectroscopic Analysis Protocol (General)

A general workflow for the characterization of synthesized this compound.

-

Sample Preparation:

-

NMR (¹H and ¹³C): Dissolve a small amount of the compound in a suitable deuterated solvent, such as DMSO-d₆.

-

FTIR: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR accessory.[2]

-

Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like ESI-MS.[17]

-

UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) to an appropriate concentration.

-

-

Data Acquisition:

-

Acquire spectra using standard parameters on the respective instruments. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) for full structural assignment.

-

-

Data Analysis:

-

Process the raw data (e.g., Fourier transformation for NMR and IR, peak detection for MS).

-

Compare the obtained spectra with known literature values and spectral databases to confirm the structure and purity of the compound.[2][14] Key IR peaks to look for include N-H stretches, C=O stretch (amide), S=O stretches (sulfonamide), and aromatic C-H and C=C bands.[18]

-

Biological Activity and Mechanism of Action

This compound is an active metabolite and a precursor to sulfonamide antibiotics.[6] Sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS).[19] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet.[4]

Caption: Inhibition of bacterial folic acid synthesis by this compound.

The compound also exhibits inhibitory activity against several isoforms of carbonic anhydrase, specifically CAII, CAIX, and CAXII, with Ki values of 246, 135, and 49 nM, respectively, for the human enzymes.[6] This suggests potential applications beyond its role as an antibacterial precursor.

Conclusion

This compound is a cornerstone molecule in the history and development of antimicrobial agents. Its well-defined chemical properties and straightforward synthesis make it an important subject of study and a valuable intermediate. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in chemical research and drug development, facilitating a deeper understanding of this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0246327) [hmdb.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Acétamidobenzènesulfonamide — Wikipédia [fr.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | 121-61-9 [chemicalbook.com]

- 8. This compound CAS#: 121-61-9 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. This compound | CAS#:121-61-9 | Chemsrc [chemsrc.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 121-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. benchchem.com [benchchem.com]

- 18. scribd.com [scribd.com]

- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Acetamidobenzenesulfonamide from Acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-acetamidobenzenesulfonamide, a key intermediate in the production of various sulfonamide-based pharmaceuticals, commonly known as sulfa drugs. The synthesis begins with acetanilide (B955) and proceeds through a two-step reaction sequence involving chlorosulfonation followed by amination. This document details the reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Overall Reaction Scheme

The conversion of acetanilide to this compound is a cornerstone of classic sulfa drug synthesis. The process is designed to introduce a sulfonamide group onto the benzene (B151609) ring of acetanilide. The initial acetylation of aniline (B41778) to acetanilide serves to protect the amino group from reacting during the subsequent chlorosulfonation step.[1][2]

The synthesis involves two primary stages:

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride.[3][4][5]

-

Amination of p-Acetamidobenzenesulfonyl Chloride: The intermediate sulfonyl chloride is then treated with aqueous ammonia (B1221849) to form the final product, this compound.[3][4][6]

Step 1: Chlorosulfonation of Acetanilide

In this step, an electrophilic aromatic substitution reaction occurs where acetanilide is treated with chlorosulfonic acid. The acetamido group is an ortho-, para-directing group, but due to steric hindrance from the bulky acetamido group, the substitution occurs almost exclusively at the para position.[6][7]

Reaction Mechanism: The reaction is complex, but it is generally understood that the electrophile, likely sulfur trioxide (SO₃), is generated from chlorosulfonic acid.[1][6] This electrophile attacks the electron-rich benzene ring of acetanilide to form a sulfonic acid intermediate. This intermediate then reacts with excess chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride.[1][6]

Experimental Protocol: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This protocol is a synthesis of several cited laboratory procedures.[4][6][8][9][10]

Materials:

-

Acetanilide (dry)

-

Chlorosulfonic acid (handle with extreme care in a fume hood)

-

Crushed ice and water

Equipment:

-

Round-bottom flask or Erlenmeyer flask (must be dry)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating bath (water bath)

-

Beaker

-

Buchner funnel and filter flask for vacuum filtration

Procedure:

-

Place dry acetanilide into a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

In a fume hood, carefully and slowly add chlorosulfonic acid to the acetanilide with continuous stirring.[6][8] This reaction is exothermic and evolves hydrogen chloride (HCl) gas, so proper ventilation is crucial.[9]

-

Once the initial exothermic reaction subsides and the acetanilide has dissolved, remove the flask from the ice bath and allow it to warm to room temperature while stirring continues.[1][6]

-

Heat the reaction mixture in a water bath at 60-80°C for a period of 10-120 minutes to ensure the reaction goes to completion.[1][4][6][10]

-

Cool the reaction mixture back down to room temperature in an ice bath.

-

In a separate large beaker, prepare a substantial amount of crushed ice.

-

Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[6][9][10] This step should be performed in a fume hood as excess chlorosulfonic acid will react violently with water.

-

The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.[6]

-

Wash the collected solid with cold water to remove any remaining acid.[4][9]

-

The crude product can be used immediately in the next step to prevent hydrolysis of the reactive sulfonyl chloride group.[1][6]

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride

The second step involves the conversion of the newly synthesized p-acetamidobenzenesulfonyl chloride into this compound. This is achieved through a nucleophilic substitution reaction with ammonia.

Reaction Mechanism: The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of several cited laboratory procedures.[1][4][6][11]

Materials:

-

p-Acetamidobenzenesulfonyl chloride (crude from Step 1)

-

Concentrated aqueous ammonia (ammonium hydroxide)

-

Dilute sulfuric acid or hydrochloric acid (for acidification)

-

Cold water

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating bath or hot plate

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude p-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.

-

In a fume hood, add concentrated aqueous ammonia and water to the flask with stirring.[4][11] A vigorous reaction may occur.[1]

-

Heat the resulting suspension, often to around 70°C, for 15-30 minutes with continuous stirring to form a paste-like mixture.[4][9]

-

Cool the mixture thoroughly in an ice bath.

-

Acidify the cooled mixture by adding dilute sulfuric or hydrochloric acid until it is acidic to pH paper.[4][9] This step is crucial for precipitating the product.

-

Continue to cool the mixture in the ice bath to ensure complete precipitation of the this compound.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product on the filter with cold water.[4]

-

The product can be further purified by recrystallization, typically from hot water.[1][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis process.

| Table 1: Reactant Properties | |||

| Compound | Molar Mass ( g/mol ) | Starting Material | Reagent |

| Acetanilide | 135.17[13] | Yes | |

| Chlorosulfonic Acid | 116.52[13] | Yes | |

| Ammonia (NH₃) | 17.03 | Yes |

| Table 2: Intermediate and Product Properties | ||

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |

| p-Acetamidobenzenesulfonyl Chloride | 233.67[14] | 149[10] |

| This compound | 214.24 | ~219 |

| Table 3: Example Reaction Quantities and Conditions | |||

| Step | Reactant | Quantity | Conditions |

| 1. Chlorosulfonation | Acetanilide | 2.7 g[6] - 67.5 g[10] | Chlorosulfonic Acid: 8.0 mL[6] - 165 mL[10]. Temp: 0°C to 80°C[6]. Time: 20 min[6] - 2 hours[4][10]. |

| 2. Amination | p-Acetamidobenzenesulfonyl Chloride | Product from Step 1 | Conc. Ammonia: 15 mL[1]. Temp: Heat to 70°C[4]. Time: 15-30 min[4][9]. |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process from starting material to the final product.

Caption: Workflow for the synthesis of this compound.

Important Safety Considerations

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[8] It must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

-

HCl Gas Evolution: The chlorosulfonation step produces significant amounts of hydrogen chloride gas, which is toxic and corrosive.[9] The reaction apparatus should be equipped with a gas trap.

-

Exothermic Reactions: Both steps of the synthesis can be exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. To synthesize and submit sulphanilamide | PPTX [slideshare.net]

- 4. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]

- 5. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. globalspec.com [globalspec.com]

- 8. reddit.com [reddit.com]

- 9. theochem.mercer.edu [theochem.mercer.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. scribd.com [scribd.com]

- 14. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Acetamidobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzenesulfonamide, also known as N-acetylsulfanilamide, is a sulfonamide antibiotic and a key metabolite of the widely used antibacterial agent sulfanilamide. This technical guide provides a comprehensive overview of its core mechanism of action, encompassing its primary antibacterial activity through the inhibition of dihydropteroate (B1496061) synthase (DHPS) and its secondary effects as a carbonic anhydrase (CA) inhibitor. This document details the biochemical pathways, quantitative inhibitory data, and relevant experimental methodologies to provide a thorough understanding for researchers and professionals in drug development.

Primary Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

The principal antibacterial action of this compound, like other sulfonamides, lies in its ability to disrupt the de novo synthesis of folic acid (Vitamin B9) in bacteria.[1][2][3] This pathway is essential for prokaryotic organisms, which cannot uptake folate from their environment and rely on it for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4][5] The inhibition of this pathway leads to a bacteriostatic effect, halting bacterial growth and replication.[2][4]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The key enzyme in the bacterial folate synthesis pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[1][4] this compound acts as a competitive inhibitor of DHPS, vying with the enzyme's natural substrate, para-aminobenzoic acid (PABA).[1][5] The structural similarity between the sulfonamide core and PABA allows it to bind to the active site of DHPS.[1] This binding event prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), a critical step in the formation of 7,8-dihydropteroate.[6] The disruption of this step effectively halts the entire folic acid synthesis cascade.

It is important to note that the N-acetylation of the sulfonamide can influence its activity. While the mono-acetylated form (this compound) is a metabolite of the more potent sulfanilamide, di-acetylation of the related 4,4'-diaminodiphenylsulfone has been shown to result in a complete loss of inhibitory activity against DHPS.[7][8] This suggests that the free aromatic amine is crucial for potent DHPS inhibition.

dot

Quantitative Data: DHPS Inhibition

| Compound | Enzyme Source | IC50 (M) | Reference |

| 4-Amino-4'-acetamidodiphenylsulfone | Escherichia coli DHPS | 5.2 x 10-5 | [7][8] |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli DHPS | 2 x 10-5 | [7][8] |

| Sulfadiazine | Escherichia coli DHPS | - | Ki = 2.5 x 10-6 M[7][8] |

Table 1: Inhibitory concentrations of sulfonamides against dihydropteroate synthase.

Secondary Mechanism of Action: Carbonic Anhydrase Inhibition

Beyond its antibacterial properties, this compound has been identified as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases.

Inhibition of Carbonic Anhydrase Isoforms

This compound has been shown to inhibit several human carbonic anhydrase isoforms, with a notable affinity for the tumor-associated isoforms CA IX and CA XII.[9]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory constants (Ki) of this compound against key human carbonic anhydrase isoforms have been determined.

| Isoform | Ki (nM) | Reference |

| Human Carbonic Anhydrase II (hCA II) | 246 | [9] |

| Human Carbonic Anhydrase IX (hCA IX) | 135 | [9] |

| Human Carbonic Anhydrase XII (hCA XII) | 49 | [9] |

Table 2: Inhibition constants of this compound against human carbonic anhydrase isoforms.

Signaling Pathways Associated with Carbonic Anhydrase IX and XII Inhibition

The inhibition of the tumor-associated isoforms CA IX and CA XII is of particular interest in oncology research. These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to tumor cell survival, proliferation, and metastasis.[10] Their inhibition can impact several signaling pathways:

-

EGFR/PI3K Pathway: CA IX can influence signal transduction through the Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K) pathway, which is critical for tumor cell growth and survival.[11]

-

NF-κB Pathway: CA XII can modulate the activity of Nuclear Factor-kappa B (NF-κB) related proteins, impacting tumor-associated immune responses.[11]

-

Rho-GTPase Signaling: Overexpression of CA IX has been linked to aberrant Rho-GTPase signal transduction, which is involved in cytoskeletal remodeling, cell adhesion, and motility, thereby potentially enhancing the metastatic potential of tumor cells.[12]

dot

Metabolism and Pharmacokinetics

This compound is a primary metabolite of sulfanilamide, formed through N4-acetylation in the liver.[9][10] This acetylation is a key step in the detoxification and elimination of sulfanilamide. The compound can also be formed from the metabolism of the herbicide asulam.[9] Conversely, this compound can undergo deacetylation to regenerate sulfanilamide. While detailed human pharmacokinetic data for this compound is limited, studies in dairy cows have shown that it is a major metabolite of sulfanilamide, with plasma concentrations that can surpass that of the parent drug.[13]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[14]

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of substrates, enzymes, cofactor, and inhibitor in appropriate solvents (e.g., DMSO for the inhibitor).

-

Assay Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, PABA, DHPPP, NADPH, and an excess of DHFR.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor and wells with solvent only.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of DHPS to each well.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

References

- 1. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N'-Diacetylsulfanilamide | 5626-90-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0246327) [hmdb.ca]

- 5. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of 4-Acetamidobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-acetamidobenzenesulfonamide in the history of medicine. As the direct precursor to sulfanilamide (B372717), the first of the revolutionary sulfa drugs, its story is one of chemical ingenuity, serendipitous discovery, and the dawn of the antibiotic age. This document provides a comprehensive overview of its discovery, synthesis, and the scientific principles underpinning its significance.

A Historical Perspective: From Dyes to Drugs

The journey to understanding this compound begins with the German chemical industry's exploration of coal-tar dyes in the early 20th century. In 1932, at the laboratories of Bayer AG, a component of IG Farben, a team led by Gerhard Domagk was investigating the potential of these dyes to act as antimicrobial agents.[1] Their research led to the discovery of a red dye named Prontosil, which demonstrated remarkable antibacterial effects in living organisms, a groundbreaking finding at a time when bacterial infections were often a death sentence.[1][2]

However, the true breakthrough came in 1936 when a French research team at the Pasteur Institute, led by Ernest Fourneau, discovered that Prontosil was a prodrug.[3] It was metabolized in the body to an active, colorless compound: sulfanilamide.[3] This revelation was a turning point, as sulfanilamide had been first synthesized in 1906 by the Austrian chemist Paul Gelmo and was a known compound in the dye industry with an expired patent.[1] This made the active therapeutic agent widely and inexpensively available, sparking a "sulfa craze" in the late 1930s.[1][2] The widespread, albeit sometimes unregulated, use of sulfa drugs is credited with saving countless lives, including those of prominent figures like Franklin Delano Roosevelt Jr. and Winston Churchill during World War II.[1][2]

The primary synthetic route to this crucial sulfanilamide involved this compound as a key intermediate. The acetylation of the amino group of sulfanilamide to produce this compound was a critical step to control the reactivity of the aromatic amine during the subsequent chlorosulfonation and amination reactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₃S | [1][4] |

| Molecular Weight | 214.24 g/mol | [4][5] |

| Melting Point | 214-217 °C | [5][6] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Solubility | Slightly soluble in DMSO and Methanol. Sparingly soluble in aqueous buffers. | [1][4][6] |

| ~30 mg/mL in DMSO and Dimethylformamide | [7] | |

| ~0.09 mg/mL in a 1:10 solution of DMSO:PBS (pH 7.2) | [7] | |

| pKa (predicted) | 9.88 ± 0.12 | [4][6] |

| UV max (λmax) | 261 nm | [7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| ¹H NMR | ¹³C NMR | IR (Infrared) |

| The proton NMR spectrum of this compound would be expected to show a singlet for the methyl protons of the acetyl group, signals for the aromatic protons, a singlet for the amide proton, and a signal for the sulfonamide protons. The aromatic protons would likely appear as two doublets due to the para-substitution pattern. | The carbon NMR spectrum would show a signal for the methyl carbon of the acetyl group, a signal for the carbonyl carbon, and four signals for the aromatic carbons, reflecting the symmetry of the para-substituted benzene (B151609) ring. | The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups, a strong absorption for the C=O stretching of the amide, and characteristic bands for the S=O stretching of the sulfonamide group, as well as aromatic C-H and C=C stretching. |

Note: While direct spectral data with peak assignments was not available in a consolidated format in the search results, the expected spectral characteristics are based on the known structure of the molecule and general principles of NMR and IR spectroscopy.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a classic multi-step organic synthesis that begins with acetanilide (B955).

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride from Acetanilide

Materials:

-

Dry Acetanilide

-

Chlorosulfonic Acid

Procedure:

-

In a clean, dry round-bottom flask equipped with a stir bar and a gas trap to remove evolved HCl, place dry acetanilide (e.g., 2.7 g).[8]

-

Cool the flask in an ice bath.

-

Carefully and slowly add an excess of chlorosulfonic acid (e.g., 8.0 mL) to the cooled acetanilide with stirring.[8] This reaction is highly exothermic and evolves significant amounts of hydrogen chloride gas.

-

Once the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to warm to room temperature.

-

Heat the reaction mixture, for example in a water bath at 70-80°C for approximately 20-30 minutes, to complete the reaction.[8]

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

The solid p-acetamidobenzenesulfonyl chloride will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral to pH paper.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like benzene.[9]

Step 2: Preparation of this compound from p-Acetamidobenzenesulfonyl Chloride

Materials:

-

Crude p-Acetamidobenzenesulfonyl Chloride

-

Concentrated Aqueous Ammonia (28%)

Procedure:

-

Place the crude p-acetamidobenzenesulfonyl chloride into an Erlenmeyer flask.

-

Add concentrated aqueous ammonia (e.g., 15 mL for 2.7 g of starting acetanilide) and stir the mixture to break up any lumps.[8]

-

Heat the resulting suspension, for example at 70-80°C for about 30 minutes, with occasional stirring.[8]

-

Cool the mixture in an ice bath.

-

The solid this compound is collected by vacuum filtration, washed with cold water, and air-dried.

-

The product can be further purified by recrystallization from hot water.

Mechanism of Action of the Resulting Sulfonamides

The therapeutic importance of this compound lies in its role as a precursor to sulfanilamide and other sulfa drugs. These sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[9]

Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1] A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, catalyzed by DHPS.

Sulfonamides, including sulfanilamide, are structurally very similar to PABA. This structural mimicry allows them to bind to the active site of DHPS, thereby competitively inhibiting the enzyme and blocking the synthesis of folic acid. Without folic acid, bacteria cannot grow or multiply. This bacteriostatic action allows the host's immune system to eliminate the infection. Humans are unaffected by this mechanism because they do not synthesize their own folic acid and instead obtain it from their diet.

Conclusion

This compound holds a significant place in the annals of medicinal chemistry. While not a therapeutic agent itself, its role as a crucial intermediate in the synthesis of the first generation of antibiotics, the sulfonamides, cannot be overstated. The discovery of sulfa drugs, stemming from research into industrial dyes, revolutionized medicine and laid the groundwork for the development of countless other life-saving antimicrobial agents. The synthesis of this compound remains a classic and instructive example of multi-step organic synthesis, illustrating fundamental principles of electrophilic aromatic substitution and nucleophilic acyl substitution. For researchers and professionals in drug development, the story of this compound serves as a powerful reminder of the often-unpredictable pathways of scientific discovery and the profound impact that synthetic chemistry can have on human health.

References

- 1. chembk.com [chembk.com]

- 2. spectrabase.com [spectrabase.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. This compound CAS#: 121-61-9 [m.chemicalbook.com]

- 5. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 121-61-9 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

4-Acetamidobenzenesulfonamide CAS number 121-61-9

An In-depth Technical Guide to 4-Acetamidobenzenesulfonamide (CAS 121-61-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-acetylsulfanilamide, is a chemical compound with significant roles in medicinal chemistry and drug development. It is recognized both as a key intermediate in the synthesis of sulfonamide drugs and as a metabolite of the antibiotic sulfanilamide (B372717) and the herbicide asulam[1]. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, mechanisms of action, and applications. Detailed experimental protocols, quantitative data tables, and diagrams of relevant biochemical pathways and experimental workflows are presented to support researchers and drug development professionals in their work with this compound.

Introduction

This compound (CAS No. 121-61-9) is a sulfonamide compound that serves as a crucial building block in organic synthesis, particularly for the creation of more complex antibacterial agents[1][2]. Its structure consists of a benzene (B151609) ring substituted with a sulfonamide group and an acetamido group at the para position. While its direct antibacterial activity is less pronounced than its deacetylated form, sulfanilamide, it demonstrates notable inhibitory activity against specific enzyme families, particularly carbonic anhydrases[1]. Furthermore, it is a well-documented metabolite in organisms exposed to certain sulfonamide-based drugs[1]. This guide aims to consolidate the technical information available on this compound, providing a detailed resource for laboratory and development settings.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

All quantitative data regarding the physical and chemical properties of the compound are presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 121-61-9 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₀N₂O₃S | [1][4][6][8][9] |

| Molecular Weight | 214.24 g/mol | [8][9] |

| Appearance | White to off-white solid/crystalline powder | [3][4][9][10] |

| Melting Point | 214-217 °C | [3][9] |

| 219 °C (recrystallized) | [11] | |

| Boiling Point | 418.91 °C (at 101,325 Pa) | [3][9] |

| Density | ~1.38 g/cm³ (estimate) | [3][9] |

| pKa | 9.88 ± 0.12 (Predicted) | [3][10] |

| UV/Vis (λmax) | 261 nm | [1][12] |

Solubility

The solubility of this compound in various solvents is crucial for preparing solutions for synthesis and biological assays.

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [9] |

| Methanol | Slightly soluble | [3][9] |

| DMSO | ~30 mg/mL | [1][12] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1][12] |

| DMSO:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | [1][12] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Key spectral features are summarized in Table 3.

| Technique | Key Peaks / Shifts (δ) | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 10.3-10.5 (s, 1H, NHCO), δ 7.6-7.9 (m, 4H, ArH), δ 2.0-2.2 (s, 3H, CH₃CO) | [13] |

| ¹³C NMR (DMSO-d₆) | δ 169.0-169.5 (C=O), δ 118.6-119.3 (Ar-C), δ 128.0-128.9 (Ar-C), δ 143.1-143.7 (Ar-C), δ 24.0-24.5 (CH₃) | [13] |

| IR (UATR/KBr, cm⁻¹) | ~3330 (N-H stretch), ~3270 (N-H stretch), ~1680 (C=O, Amide I), ~1590 (C=C, aromatic), ~1530 (N-H bend, Amide II), ~1320 & ~1160 (S=O, sulfonamide) | [13] |

Synthesis and Purification

This compound is typically synthesized from acetanilide (B955) via a two-step process. This workflow is a classic example of electrophilic aromatic substitution and nucleophilic acyl substitution.

The synthesis involves the chlorosulfonation of acetanilide to form the key intermediate, 4-acetamidobenzenesulfonyl chloride[14][15]. This intermediate is then reacted with aqueous ammonia to yield the final product[11][14]. The acetamido group serves as a protecting group for the aniline (B41778) nitrogen, preventing undesired side reactions and directing the sulfonation to the para position[15].

Mechanism of Action and Biological Activity

While often considered a synthetic intermediate, this compound possesses intrinsic biological activity and is part of a broader class of compounds with a well-understood mechanism of action.

Inhibition of Carbonic Anhydrases

This compound is a known inhibitor of several isoforms of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This inhibition is a key therapeutic target for various conditions. The compound shows potent inhibition against tumor-associated isoforms CA IX and CA XII[1].

The inhibitory constants (Ki) against several human carbonic anhydrase isoforms are detailed in Table 4.

| Enzyme Isoform | Ki (nM) | Reference(s) |

| hCA II | 246 | [1] |

| hCA IX | 135 | [1] |

| hCA XII | 49 | [1] |

Role as a Sulfonamide Precursor and Folic Acid Synthesis

This compound is the immediate precursor to sulfanilamide, the first commercially available antibacterial sulfonamide[16]. The broader class of sulfonamides acts by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS) in bacteria[2][16]. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth[2]. Humans are unaffected as they obtain folic acid from their diet[16].

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate for synthesizing a wide range of sulfonamide derivatives[1][17]. By reacting its precursor, 4-acetamidobenzenesulfonyl chloride, with various primary or secondary amines, a diverse library of N-substituted sulfonamides can be generated[13][18]. These derivatives have been explored for numerous therapeutic applications, including:

-

Antimicrobial agents [13]

-

Carbonic anhydrase inhibitors for glaucoma, epilepsy, and cancer research[1]

-

Anti-urease agents [19]

Its use in proteomics research has also been noted, likely as a tool compound or reference standard[7][8].

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and modification of this compound.

Protocol: Synthesis of this compound

This protocol describes the two-step synthesis from acetanilide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride [14]

-

Place 2.7 g of dry acetanilide in a clean, dry 50 mL round-bottom flask equipped with a stir bar.

-

Fit the flask with a Claisen adapter, a dropping funnel, and a vapor sweep connected to a water aspirator to remove the HCl gas evolved.

-

In a fume hood, carefully add 8.0 mL of chlorosulfonic acid to the dropping funnel.

-

Add the chlorosulfonic acid dropwise to the acetanilide with stirring over 10-15 minutes.

-

After the addition is complete, heat the mixture in a water bath at 60-70 °C for 30 minutes to complete the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture slowly and with vigorous stirring into a beaker containing 100 mL of crushed ice. This step must be performed cautiously in a fume hood.

-

Collect the white precipitate of 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with several portions of cold water.

-

Use the crude, moist product immediately in the next step to prevent hydrolysis.

Step 2: Synthesis of this compound [11][14]

-

Transfer the crude 4-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.

-

In a fume hood, cautiously add 15 mL of concentrated (28%) aqueous ammonia. A vigorous reaction will occur.

-

Stir the mixture until a smooth paste is formed. Heat the mixture at 70 °C for approximately 30 minutes[11].

-

Cool the mixture to room temperature and then neutralize it by the slow addition of dilute sulfuric acid until it is neutral or slightly acidic to pH paper.

-

Cool the mixture in an ice bath to complete the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and air-dry on the filter.

-

For further purification, the crude product can be recrystallized from hot water to yield colorless crystals[11].

Protocol: General Synthesis of N-substituted Derivatives

This protocol describes a general method for creating a library of derivatives from 4-acetamidobenzenesulfonyl chloride[13][18].

-

Dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane (B109758) in a flask with stirring.

-

Prepare a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.

-

Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add 20 mL of distilled water to the reaction mixture.

-

Separate the organic phase. Extract the aqueous phase twice with 30 mL portions of dichloromethane.

-

Combine the organic extracts and wash with 30 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel as needed.

Conclusion

This compound is a compound of considerable utility in the fields of medicinal chemistry and drug discovery. While it is a well-known precursor in the synthesis of foundational sulfa drugs, its own biological activity as a potent inhibitor of carbonic anhydrases, particularly cancer-related isoforms, highlights its potential as a scaffold for developing novel therapeutics. The detailed data and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile molecule in their scientific endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 121-61-9 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. This compound [chembk.com]

- 10. This compound CAS#: 121-61-9 [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound | 121-61-9 | Benchchem [benchchem.com]

- 18. d-nb.info [d-nb.info]

- 19. mdpi.com [mdpi.com]

Spectroscopic Analysis of 4-Acetamidobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4-acetamidobenzenesulfonamide, a compound of interest in medicinal chemistry. The nuclear magnetic resonance (NMR) and infrared (IR) spectral data are presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring these spectra are also outlined to ensure reproducibility.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The following diagram illustrates the relationship between the molecular structure and the expected spectroscopic signals.

The Dual Origin of a Single Metabolite: 4-Acetamidobenzenesulfonamide from Asulam and Sulfanilamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzenesulfonamide, a molecule of significant interest in pharmacology and environmental science, emerges as a primary metabolite from two widely used compounds: the herbicide asulam (B1667650) and the antibiotic sulfanilamide (B372717). Understanding the metabolic pathways, quantitative disposition, and analytical methodologies for this common metabolite is crucial for comprehensive safety assessments, drug development, and environmental monitoring. This technical guide provides a detailed exploration of the formation of this compound from its parent compounds, presenting quantitative data in a comparative format, outlining key experimental protocols, and visualizing the underlying biochemical and experimental workflows.

Introduction

This compound is the N-acetylated form of sulfanilamide. Its presence in biological systems is a direct indicator of exposure to either the herbicide asulam or sulfonamide antibiotics. Asulam, a carbamate (B1207046) herbicide, undergoes a multi-step biotransformation, initially involving cleavage to sulfanilamide, which is then acetylated.[1][2] In contrast, the antibiotic sulfanilamide is directly metabolized via N-acetylation, a common phase II detoxification pathway for xenobiotics containing an aromatic amine group.[3] This guide delves into the specifics of these metabolic routes, the quantitative aspects of metabolite formation, and the experimental approaches used to study these processes.

Metabolic Pathways

The biotransformation of both asulam and sulfanilamide converges on the formation of this compound, albeit through different initial steps.

Asulam Metabolism

The metabolism of asulam to this compound is a two-step process primarily initiated by the gut microbiota, followed by hepatic metabolism.[1][4]

-

Deacetylation by Intestinal Microflora: The initial and rate-limiting step is the hydrolysis of the carbamate group of asulam to yield sulfanilamide. This reaction is predominantly carried out by the enzymatic machinery of the intestinal microflora.

-

N-acetylation in the Liver: The resulting sulfanilamide is absorbed into the bloodstream and transported to the liver, where it undergoes N-acetylation at the N4-position by N-acetyltransferases (NATs) to form this compound.[1][4]

Sulfanilamide Metabolism

For the antibiotic sulfanilamide, the metabolic pathway to this compound is more direct.

-

Hepatic N-acetylation: Following administration, sulfanilamide is primarily metabolized in the liver by N-acetyltransferases (NATs), which catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of sulfanilamide, forming this compound.[3][5] The activity of NAT enzymes can be genetically polymorphic, leading to "fast" and "slow" acetylator phenotypes, which can influence the rate and extent of metabolism.[3]

Quantitative Data on Metabolite Formation

The extent of metabolism to this compound varies depending on the parent compound, species, and individual metabolic capacity.

| Parent Compound | Species | Matrix | % of Dose as this compound | Other Major Metabolites (% of Dose) | Reference |

| Asulam | Rat | Urine (24h) | 0.1 - 2.6% | Unchanged Asulam (61-74%), N4-acetylasulam (8-14%) | [2][6] |

| Asulam | Rat | Liver Perfusate | < 1% | Unchanged Asulam (23.1%), N4-acetylasulam (25.7%) | [2][6] |

| Sulfanilamide | Dairy Cow | Plasma (Cmax) | ~48 µg/mL (as N4-acetylsulfanilamide) | Unchanged Sulfanilamide (~64 µg/mL) | [7] |

| Sulfanilamide | Dairy Cow | Milk (Cmax) | ~89 µg/mL (as N4-acetylsulfanilamide) | Unchanged Sulfanilamide (~52 µg/mL) | [7] |

| Sulfanilamide | Pre-ruminant Calf | Urine | At least 69% (as N4-acetylsulfanilamide) | Unchanged Sulfanilamide (10-16%) | [7] |

Experimental Protocols

The study of this compound as a metabolite involves a range of in vivo and in vitro experimental techniques.

In Vivo Pharmacokinetic Study Workflow

A typical in vivo study to determine the pharmacokinetic profile of asulam or sulfanilamide and their metabolites follows a standardized workflow.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used for metabolic studies.[2][5][8]

-

Dosing: The test compound (e.g., [14C]-labeled asulam) is administered orally or intravenously.[2][6]

-

Sample Collection: Urine, feces, and blood are collected at predetermined time points.[2][6]

-

Sample Preparation: Urine is often analyzed directly or after enzymatic hydrolysis of conjugates. Plasma is separated from blood by centrifugation. Tissues may be homogenized. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used to concentrate and purify the analytes.

-

Analytical Quantification: High-performance liquid chromatography (HPLC) with UV or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.[9]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using specialized software.

In Vitro Metabolism Assay

In vitro systems are instrumental in identifying the enzymes and tissues involved in metabolism.

Methodology using Rat Liver Homogenate: [2][6]

-

Preparation of Liver Homogenate: Livers from male Wistar rats are perfused and homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer). The homogenate is then centrifuged to obtain subcellular fractions like the mitochondrial and microsomal fractions.[2]

-

Incubation: The liver preparation (e.g., mitochondrial fraction) is incubated with the substrate (asulam or sulfanilamide) and necessary cofactors (e.g., acetyl-CoA for acetylation reactions) at 37°C.[2]

-

Reaction Termination and Extraction: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile). The mixture is then centrifuged, and the supernatant is collected for analysis.

-

Analysis: The formation of this compound is monitored over time using HPLC or LC-MS/MS.

-

Enzyme Kinetics: By varying the substrate concentration, kinetic parameters like Vmax and Km can be determined. A study on asulam acetylation in rat liver homogenate identified the highest enzyme activity in the mitochondrial fraction (2.4 pmol/mg protein per min).[2][6]

Analytical Method: Bratton-Marshall Assay

A classic colorimetric method for the determination of sulfanilamide and its N4-acetylated metabolite.[10]

Principle:

-

Free Sulfanilamide: The primary aromatic amine group of sulfanilamide is diazotized with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) to form a stable azo dye, which has a magenta color that can be quantified spectrophotometrically.

-

Total Sulfanilamide (Free + Acetylated): A separate aliquot of the sample is subjected to acid hydrolysis (e.g., by heating with hydrochloric acid) to convert this compound back to sulfanilamide. The total amount of sulfanilamide is then determined as described above.

-

Acetylated Sulfanilamide: The concentration of the acetylated metabolite is calculated by subtracting the concentration of free sulfanilamide from the total sulfanilamide concentration.

Conclusion

This compound serves as a critical biomarker for exposure to both the herbicide asulam and the antibiotic sulfanilamide. The metabolic pathways leading to its formation are distinct in their initial steps but converge at the N-acetylation of sulfanilamide, a process primarily occurring in the liver. The quantitative data highlight species-specific differences in metabolism and excretion. The outlined experimental protocols provide a framework for researchers to investigate the pharmacokinetics and metabolism of these compounds. A thorough understanding of the formation and fate of this compound is essential for accurate risk assessment in both clinical and environmental contexts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Metabolism of the carbamate herbicide, asulam, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acpjournals.org [acpjournals.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Sulfanilamide absorption and acetylation in rats with experimental hyperlipidemia and cellular regulation of the process of acetylation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ymerdigital.com [ymerdigital.com]

- 10. pubs.acs.org [pubs.acs.org]

The Biological Activity of 4-Acetamidobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonamide, also known as N-acetylsulfanilamide, is a chemical compound with significant biological relevance. It is a primary metabolite of the widely used sulfonamide antibiotic, sulfanilamide (B372717), and the herbicide asulam.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used to evaluate its effects.

Core Biological Activities

The biological activities of this compound are primarily centered around two key areas: inhibition of carbonic anhydrase enzymes and its role as a pro-drug for the antibacterial agent sulfanilamide.

Carbonic Anhydrase Inhibition

This compound is a known inhibitor of several human carbonic anhydrase (CA) isoforms.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][3] This process is fundamental to numerous physiological functions, including pH regulation, respiration, and ion transport.[2][3] The inhibition of specific CA isoforms is a target for the treatment of various conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4]

The inhibitory activity of this compound against human carbonic anhydrase isoforms II, IX, and XII has been quantified, with inhibition constants (Ki) in the nanomolar range.[1]

Antimicrobial Activity

While structurally related to the antibacterial sulfonamides, this compound itself is generally considered to be an inactive precursor, or pro-drug, to the active antimicrobial agent, sulfanilamide.[5] The antimicrobial action of sulfanilamide stems from its ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfanilamide exhibits a bacteriostatic effect.

Crucially, the N4-acetyl group in this compound prevents it from effectively binding to DHPS.[5] For antimicrobial activity to be exerted, the acetyl group must be removed in vivo through metabolic processes to yield the active sulfanilamide.[5] Studies on N4-acetyl sulphonamide metabolites have shown them to possess no direct antimicrobial activity.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Carbonic Anhydrase Inhibition by this compound

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |

| Human CA II | 246[1] |

| Human CA IX | 135[1] |

| Human CA XII | 49[1] |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Various | No significant activity reported in the literature. N4-acetylated sulfonamides are considered inactive precursors. |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's biological activity are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase.

Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂. The rate of this reaction is measured using a stopped-flow spectrophotometer.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA II, IX, XII)

-

This compound (or other test inhibitors)

-

Tris-HCl buffer

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation: Prepare stock solutions of the purified CA isoforms and the test inhibitor in the assay buffer.

-

Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor at various concentrations) with the CO₂-saturated water in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time at its maximum wavelength.

-

Analysis: The initial rates of the reaction are determined from the linear portion of the absorbance versus time curve. Inhibition constants (Ki) are then calculated by analyzing the reaction rates at different inhibitor concentrations.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Materials:

-

Bacterial culture

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or other test compounds)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

-

Serial Dilutions: Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

-

Result Determination: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity (no visible growth). Alternatively, the optical density can be measured using a plate reader.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Bacterial Folic Acid Synthesis Pathway and the Role of Sulfonamides.

Caption: Principle of Carbonic Anhydrase Inhibition Assay.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Metabolic Conversion to the Active Form.

Conclusion

This compound exhibits a dual biological profile. It is a direct and potent inhibitor of several human carbonic anhydrase isoforms, suggesting its potential for further investigation in therapeutic areas where CA inhibition is beneficial. Conversely, its direct antimicrobial activity is negligible. Its significance in the context of infectious diseases lies in its role as a metabolic precursor to the active antibiotic, sulfanilamide. This guide provides a foundational understanding of its biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the fields of drug discovery and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. N,N'-Diacetylsulfanilamide | 5626-90-4 | Benchchem [benchchem.com]

4-Acetamidobenzenesulfonamide solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-Acetamidobenzenesulfonamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients (APIs) is fundamental. This guide provides a detailed overview of the solubility of this compound (N-acetylsulfanilamide), a key sulfonamide compound. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to clarify workflows and principles.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of common solvents. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection in formulation, purification, and analytical applications.

Table 1: Solubility in Organic Solvents and Aqueous Mixtures

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~30[1], 66.67[2] | Not Specified |

| Dimethylformamide (DMF) | ~30[1] | Not Specified |

| DMSO:PBS (pH 7.2) (1:10) | ~0.09[1] | Not Specified |

Table 2: Qualitative Solubility

| Solvent | Solubility |

| Water | Slightly Soluble[3][4][5][6] |

| Aqueous Buffers | Sparingly Soluble[1] |

| Methanol | Slightly Soluble[3][4][5][6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for key experiments used to ascertain the solubility of compounds like this compound.

Isothermal Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm).

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Logical Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a compound.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining solubility, particularly for non-volatile solutes.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Prepare Saturated Solution: Prepare a saturated solution of this compound in the desired solvent using the shake-flask method described above.

-

Sample Collection: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent, leaving behind the solid this compound. This should be done in a fume hood.

-

Drying: Place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cooling and Weighing: Cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.

-

Constant Weight: Repeat the drying, cooling, and weighing steps until a constant mass is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for gravimetric determination of solubility.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and is often used in conjunction with the shake-flask method for quantification.

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a standard calibration curve.

Detailed Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Prepare and Analyze Sample: Prepare a saturated solution of this compound using the shake-flask method. Dilute an aliquot of the clear supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Signaling Pathway for UV-Vis Spectrophotometric Analysis

Caption: Logical flow for solubility determination via UV-Vis spectrophotometry.

Conclusion